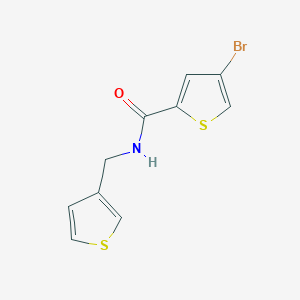

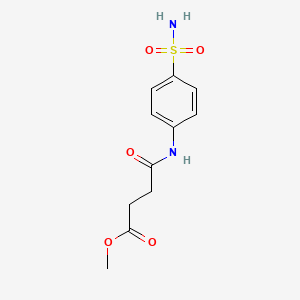

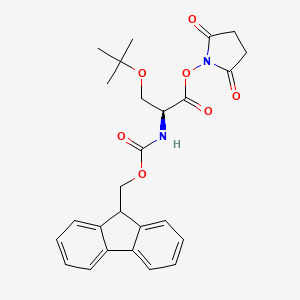

![molecular formula C12H18N2OS B2641429 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2199369-00-9](/img/structure/B2641429.png)

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane belongs to a class of compounds with significant potential in synthetic chemistry. For instance, research has shown various methodologies for synthesizing bicyclic structures similar to this compound. A study by Kakanejadifard et al. (2004) details the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes, highlighting the impact of reaction conditions and solvents on the formation of bicyclic structures with different configurations, underscoring the nuanced reactivity of such compounds under varied synthetic conditions (Kakanejadifard et al., 2004).

Chemical and Biological Oxidation

The compound's structural framework, particularly its bicyclic nature, is conducive to chemical and biological oxidation reactions. A review on 1,8-cineole, which shares a bicyclic structure (3,3-dimethyl-2-oxabicyclo[2.2.2]octane), by Azerad (2014) compiles the outcomes of chemical and biological oxidation to yield a variety of hydroxy, oxo, and acid derivatives. This work emphasizes the diverse regio- and stereoselectivities achievable with bicyclic compounds, illustrating their utility in producing a wide range of oxidized derivatives with potential biological activities (Azerad, 2014).

Domino Reactions for Spirocyclic Compounds

The flexibility of bicyclic structures like this compound in domino reactions has been demonstrated. Jing Sun et al. (2009) explored domino reactions involving 1,3-thiazolidinedione that yield dihydrothiophene derivatives or spirocyclic compounds, depending on the nature of the organic amines used. This research underlines the compound's potential as a precursor in the synthesis of structurally complex and biologically relevant molecules (Sun et al., 2009).

Structural Directing Agents in Molecular Sieve Synthesis

In the context of materials science, 1,4-diazabicyclo[2.2.2]octane-based derivatives, related to the target compound, have been investigated as structure-directing agents in the synthesis of molecular sieves. Kubota et al. (2002) detailed the synthesis of a new molecular sieve using a DABCO-based structure-directing agent, illustrating the potential of bicyclic and related compounds in directing the formation of porous materials with specific properties (Kubota et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is actively respiring cells . These cells are capable of converting the water-soluble form of the compound into an insoluble form .

Mode of Action

The compound this compound interacts with its targets by being converted from a water-soluble form to an insoluble form . This conversion is carried out by the mitochondrial reductases present in the actively respiring cells .

Biochemical Pathways

The biochemical pathway affected by this compound involves the redox potential of cells . The conversion of the compound from a water-soluble form to an insoluble form is an indicator of the redox potential of the cells .

Pharmacokinetics

The ADME properties of this compound are such that it is slightly soluble in water . It is soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties impact the bioavailability of the compound, with its solubility influencing how easily it can be absorbed and distributed within the body .

Result of Action

The result of the action of this compound is the formation of an insoluble purple formazan . This formazan is then solubilized, and its concentration is determined by optical density . This process is used to assess cell viability as a function of redox potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other solvents and the pH of the environment . For instance, the compound is more soluble in alcohol and ether compared to water, which can influence its action and efficacy . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)15-11-7-14-5-3-10(11)4-6-14/h10-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXINBTLXBIESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2CN3CCC2CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

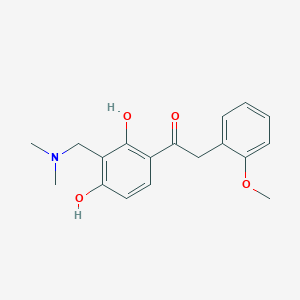

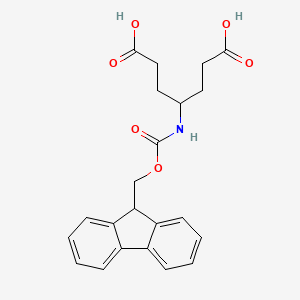

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

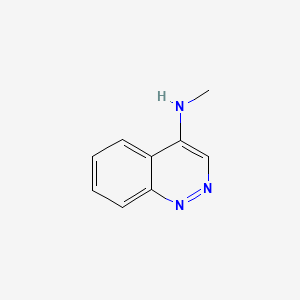

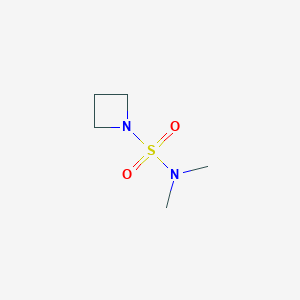

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

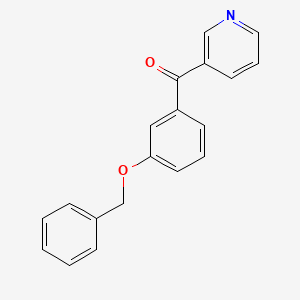

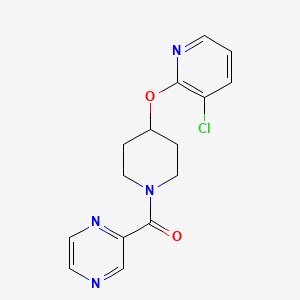

![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)